Diisopropylphosphate
Overview
Description
Diisopropylphosphate is an organophosphorus compound with the chemical formula C₆H₁₅O₄P. It is a colorless liquid known for its role as an acetylcholinesterase inhibitor, which means it can interfere with the enzyme acetylcholinesterase . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Diisopropylphosphate primarily targets acetylcholinesterase , an enzyme that plays a crucial role in nerve function . Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system.
Mode of Action
This compound acts as an acetylcholinesterase inhibitor . It interacts with its target by covalently binding to acetylcholinesterase . This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter.
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of Diisopropylphosphate on various types of cells and cellular processes are complex. For instance, it has been shown to regulate apoptosis and prime neutrophil oxidative burst . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies have shown that the effects of similar compounds can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the effects of similar compounds can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Diisopropylphosphate can be synthesized through the esterification of phosphorus trichloride with isopropanol. The reaction involves the following steps :
Reaction Setup: Phosphorus trichloride is added to isopropanol in a molar ratio of 1:3.
Reaction Conditions: The mixture is continuously fed with 215 kg/h of isopropanol and 150 kg/h of phosphorus trichloride. This results in a vigorous reaction that generates hydrogen chloride gas.
Product Isolation: The crude ester produced is heated in a deacidification device to remove excess acid, resulting in this compound with a content of 92%-95% and a yield of 95%-98%.
Chemical Reactions Analysis
Diisopropylphosphate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form isopropanol and phosphoric acid.
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the isopropyl groups.
Oxidation: this compound can be oxidized to form diisopropylphosphonate.
Common reagents and conditions used in these reactions include water for hydrolysis, nucleophiles for substitution reactions, and oxidizing agents for oxidation reactions. The major products formed from these reactions are isopropanol, phosphoric acid, and diisopropylphosphonate.
Scientific Research Applications
Diisopropylphosphate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Diisopropylphosphate is similar to other organophosphorus compounds, such as diisopropylphosphite and diisopropyl fluorophosphate . it is unique in its specific inhibitory action on acetylcholinesterase and its stability under various conditions.
Similar Compounds
Diisopropylphosphite: An organophosphorus compound used in organic synthesis and as a precursor for other phosphonates.
Diisopropyl fluorophosphate: A potent neurotoxin and acetylcholinesterase inhibitor used in medical and military research.
This compound stands out due to its specific applications in scientific research and industry, particularly in the study of acetylcholinesterase inhibition and its potential therapeutic uses.
Properties
IUPAC Name |
dipropan-2-yl hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O4P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPMZMCZAGFKOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167060 | |
Record name | Diisopropylphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1611-31-0 | |
Record name | Diisopropyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1611-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diisopropylphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisopropylphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopropyl hydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISOPROPYLPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDP2G9LN2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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